molecular formula C14H16N2O4S2 B2713622 N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide CAS No. 1396848-12-6

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

Cat. No. B2713622
M. Wt: 340.41
InChI Key: ACNSUGTTWVEAIK-UHFFFAOYSA-N
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Description

“N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide” is a chemical compound with the molecular formula C14H16N2O4S2 and a molecular weight of 340.41 . It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide” is characterized by the presence of a thiophene ring, a sulfamoyl group, and an acetamide group. The thiophene ring is a five-membered ring containing one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives, including “N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide”, can undergo a variety of chemical reactions. For instance, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .

Scientific Research Applications

1. Use in Chemoselective Acetylation for Antimalarial Drugs Synthesis

N-(2-Hydroxyphenyl)acetamide, an intermediate related to the query compound, plays a role in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation, crucial for antimalarial drug synthesis, is facilitated by Novozym 435 catalyst (Magadum & Yadav, 2018).

2. Inhibition of Kidney-type Glutaminase for Cancer Treatment

Compounds structurally related to the query compound, such as Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, show potential in inhibiting kidney-type glutaminase. This inhibition is significant in exploring cancer therapies, particularly in lymphoma treatment (Shukla et al., 2012).

3. Computational Analysis for Fungal and Cancer Activities

The query compound's structural, electronic, and biological properties, including potential fungal and cancer activities, have been explored using computational methods like Gaussian 16 W DFT tool, indicating its potential in drug discovery (Bharathy et al., 2021).

4. Antimicrobial Agent Synthesis

Studies involving the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, akin to the query compound, have shown promising results as antimicrobial agents. These compounds display effective antibacterial and antifungal properties, highlighting their potential in combating various infections (Darwish et al., 2014).

5. Synthesis and Biological Activity of Azo Complexes

Related compounds, such as N-(4-hydroxyphenyl)acetamide, have been used to synthesize new bidentate azo ligands. These ligands, when treated with metal ions, form complexes with potential antimicrobial properties. This application demonstrates the compound's versatility in forming biologically active metal complexes (Fahad, 2017).

6. Coordination Complexes for Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These findings are relevant for the query compound, as it implies potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

7. Corrosion Inhibition in Industrial Applications

Similar thiophene-based compounds have been studied as corrosion inhibitors for metals in acidic environments. This application is significant for industrial processes, suggesting the potential utility of the query compound in protecting metal surfaces (Daoud et al., 2014).

Future Directions

The future directions for research on “N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide” and other thiophene derivatives could involve exploring their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

N-[4-[(2-hydroxy-2-thiophen-2-ylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10(17)16-11-4-6-12(7-5-11)22(19,20)15-9-13(18)14-3-2-8-21-14/h2-8,13,15,18H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNSUGTTWVEAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(2-hydroxy-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)acetamide

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